molecular formula C20H21N3O5 B2536430 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea CAS No. 955257-88-2

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2536430
CAS No.: 955257-88-2
M. Wt: 383.404
InChI Key: KJRFGODSDUSIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea is an organic compound characterized by the presence of complex functional groups including a benzo[d][1,3]dioxolyl ring, a pyrrolidinone moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound can be approached through a multi-step organic synthesis process. The process typically involves:

  • Formation of the Pyrrolidinone Core: : This step may involve the cyclization of an appropriate precursor.

  • Attachment of the Benzo[d][1,3]dioxolyl Group: : This is achieved through nucleophilic substitution or coupling reactions.

  • Introduction of the Urea Moiety: : The urea linkage can be introduced by reacting isocyanates with amines under mild conditions.

Industrial Production Methods

Industrial-scale production of this compound would require optimization of these synthetic routes for scalability, ensuring cost-effectiveness, and reproducibility. The use of continuous flow reactors and automated synthesis equipment could be explored to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions including:

  • Oxidation: : Using oxidizing agents like peroxides or permanganates.

  • Reduction: : Typically with hydride donors like lithium aluminium hydride.

  • Substitution: : Through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acidic medium.

  • Reduction: : Lithium aluminium hydride in anhydrous ether.

  • Substitution: : Alkyl halides or acyl halides in the presence of base catalysts.

Major Products

The products formed from these reactions often include oxidized derivatives, reduced forms with altered functional groups, and substituted analogs with diverse properties.

Scientific Research Applications

Chemistry

This compound serves as a key intermediate in organic synthesis, offering a versatile scaffold for the synthesis of various derivatives with potential utility in pharmaceuticals.

Biology

In biological research, it is investigated for its potential bioactivity, including enzyme inhibition, receptor modulation, and other therapeutic effects.

Medicine

Its structural complexity makes it a candidate for drug development, particularly in targeting complex diseases through multi-functional mechanisms.

Industry

In industrial applications, it is explored for its potential in creating advanced materials with unique properties, such as improved stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea exerts its effects involves:

  • Enzyme Inhibition: : By mimicking natural substrates or binding to active sites.

  • Receptor Modulation: : Through interaction with specific receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison

Compared to other compounds like pyrrolidinone derivatives or benzo[d][1,3]dioxole-based compounds, 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea offers unique properties:

  • Enhanced Stability: : Due to the presence of multiple ring structures.

  • Versatile Reactivity: : Allowing for the synthesis of a diverse range of derivatives.

Similar Compounds

  • Benzo[d][1,3]dioxole-based Compounds: : Known for their bioactivity and use in drug development.

  • Pyrrolidinone Derivatives: : Commonly studied for their pharmacological properties.

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-26-16-5-3-2-4-15(16)22-20(25)21-10-13-8-19(24)23(11-13)14-6-7-17-18(9-14)28-12-27-17/h2-7,9,13H,8,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRFGODSDUSIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.